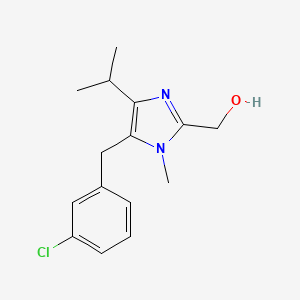
2-Nitro-N-(5-nitro-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-N-(5-nitro-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide is a complex organic compound characterized by the presence of multiple nitro groups and a benzisothiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(5-nitro-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide typically involves multi-step organic reactions. The starting materials often include nitrobenzoyl derivatives and benzisothiazole compounds. The reaction conditions usually require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反応の分析
Types of Reactions
2-Nitro-N-(5-nitro-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine or chlorine.
Major Products
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-Nitro-N-(5-nitro-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible use in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Nitro-N-(5-nitro-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide is not well-documented. compounds with similar structures often interact with biological molecules through:
Molecular Targets: Enzymes, DNA, or cell membranes.
Pathways Involved: Inhibition of enzyme activity, disruption of DNA replication, or interference with cell membrane integrity.
類似化合物との比較
Similar Compounds
2-Nitrobenzamide: A simpler compound with similar nitro and amide functionalities.
Benzisothiazole derivatives: Compounds with the benzisothiazole moiety but different substituents.
Uniqueness
2-Nitro-N-(5-nitro-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide is unique due to its combination of multiple nitro groups and a benzisothiazole core, which may confer distinct chemical reactivity and biological activity compared to simpler analogs.
特性
CAS番号 |
106532-76-7 |
|---|---|
分子式 |
C21H11N5O8S |
分子量 |
493.4 g/mol |
IUPAC名 |
2-nitro-N-[5-nitro-1-(2-nitrobenzoyl)-2,1-benzothiazol-3-ylidene]benzamide |
InChI |
InChI=1S/C21H11N5O8S/c27-19(13-5-1-3-7-17(13)25(31)32)22-20-15-11-12(24(29)30)9-10-16(15)23(35-20)21(28)14-6-2-4-8-18(14)26(33)34/h1-11H |
InChIキー |
KTUJCZWYAJFUJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])N(S2)C(=O)C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















